2-Hydroxy-3,6-dimethoxybenzaldehyde
CAS No.: 64466-51-9
Cat. No.: VC3847652
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64466-51-9 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 2-hydroxy-3,6-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 |
| Standard InChI Key | TVMMXJBGOHHJBA-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)OC)O)C=O |
| Canonical SMILES | COC1=C(C(=C(C=C1)OC)O)C=O |
Introduction
Chemical Identity and Structural Properties
2-Hydroxy-3,6-dimethoxybenzaldehyde belongs to the benzaldehyde family, featuring a benzene ring substituted with a hydroxyl group at position 2 and methoxy groups at positions 3 and 6. Its IUPAC name is 2-hydroxy-3,6-dimethoxybenzaldehyde, and its canonical SMILES representation is COC1=C(C(=C(C=C1)OC)O)C=O. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing aldehyde group enhances reactivity in nucleophilic addition reactions.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.17 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in acetone, ethanol |
| Stability | Air-sensitive; store under inert gas |
The absence of reported melting and boiling points in literature suggests further experimental characterization is needed .
Synthesis and Manufacturing
The synthesis of 2-hydroxy-3,6-dimethoxybenzaldehyde typically involves selective methylation and formylation reactions. A validated method for analogous compounds, such as 2-hydroxy-4-methoxybenzaldehyde, employs dimethyl sulfate and potassium carbonate in refluxing acetone to achieve an 86.3% yield . For the target compound, a plausible pathway involves:
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Protection of hydroxyl groups: Starting with 2,3,6-trihydroxybenzaldehyde, selective methylation using dimethyl sulfate under basic conditions introduces methoxy groups at positions 3 and 6.
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Purification: Recrystallization from water-alcohol mixtures yields the pure product .
Alternative routes utilize the Vilsmeier-Haack reaction, where phosphoryl chloride () and dimethylformamide (DMF) generate the aldehyde group on a methoxy-substituted benzene precursor . This method is advantageous for introducing the aldehyde functionality without disturbing existing substituents.
Biological Activities and Mechanisms
Anti-Melanogenic Effects
In α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 melanoma cells, structurally related chalcones (e.g., 2′-hydroxy-3,6′-dimethoxychalcone) inhibit melanogenesis by:
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Downregulating tyrosinase activity (37.97% reduction at 5 μM) .
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Suppressing microphthalmia-associated transcription factor (MITF) expression via ERK and PI3K/Akt phosphorylation .
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Modulating the Wnt/β-catenin pathway through GSK-3β inhibition, reducing β-catenin nuclear translocation .
While direct evidence for 2-hydroxy-3,6-dimethoxybenzaldehyde is limited, its structural similarity to active chalcones implies analogous mechanisms .
Anti-Inflammatory Properties
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, derivatives of this compound exhibit:
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Suppression of COX-2 and iNOS expression via NF-κB and MAPK pathway modulation .
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Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6) .
These effects correlate with the compound’s ability to block p65 nuclear translocation, a critical step in inflammatory responses .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear protective gloves and clothing |
| H319: Eye irritation | Use eye protection |
Primary skin irritation tests on analogues show no adverse effects at concentrations ≤10 μM, suggesting a favorable safety profile for topical applications .
Applications in Medicinal Chemistry
Drug Development
The compound’s dual inhibition of melanogenesis and inflammation positions it as a candidate for:
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Hyperpigmentation disorders: By targeting tyrosinase and MITF, it could treat melasma or post-inflammatory hyperpigmentation .
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Dermatological inflammation: COX-2 and iNOS suppression may alleviate psoriasis or eczema symptoms .
Cosmeceuticals
Derivatives of 2-hydroxy-3,6-dimethoxybenzaldehyde are under investigation in whitening creams and anti-aging serums due to their enzyme-inhibitory and antioxidant activities .
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